molecular formula C16H13ClN2O2 B2458605 N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide CAS No. 1825646-62-5

N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide

Cat. No. B2458605
M. Wt: 300.74
InChI Key: WYMFOTVVKBWJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide, also known as CCMA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CCMA belongs to the class of compounds known as amides and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide is not fully understood. However, it is believed that N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylase, an enzyme involved in the regulation of gene expression.

Biochemical And Physiological Effects

N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain pro-inflammatory cytokines. N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has also been shown to possess antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.

Advantages And Limitations For Lab Experiments

N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. It may also have off-target effects that need to be considered when interpreting experimental results.

Future Directions

There are several future directions for research on N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide. One area of research is to further investigate its potential use as a drug candidate for the treatment of cancer. This could involve testing its efficacy in animal models and clinical trials. Another area of research is to investigate its potential use in the treatment of other diseases associated with inflammation and oxidative stress. Finally, further studies are needed to fully understand the mechanism of action of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide and its potential off-target effects.

Synthesis Methods

The synthesis of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide involves the reaction of 2-(4-hydroxyphenyl)acetic acid with 2-chlorobenzyl cyanide in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions for several hours to yield N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide as a white crystalline solid. The purity of N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been its use as a potential drug candidate for the treatment of cancer. N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.

properties

IUPAC Name

N-[(2-chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-14-4-2-1-3-13(14)15(10-18)19-16(21)9-11-5-7-12(20)8-6-11/h1-8,15,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMFOTVVKBWJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)CC2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Chlorophenyl)(cyano)methyl]-2-(4-hydroxyphenyl)acetamide

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